molecular formula C10H10O3 B2778500 Isochroman-3-carboxylic acid CAS No. 1261578-13-5

Isochroman-3-carboxylic acid

Cat. No. B2778500
CAS RN: 1261578-13-5
M. Wt: 178.187
InChI Key: VXXPDVSKXQEYHP-UHFFFAOYSA-N
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Description

Isochroman-3-carboxylic acid, also known as 1-oxothis compound, is a chemical compound with the molecular formula C10H8O4 . It is a derivative of isochroman, a type of organic compound present in a wide variety of biologically active molecules .


Synthesis Analysis

The synthesis of this compound involves electrochemical α-C(sp3)–H/O–H cross-coupling reactions of isochromans and alcohols in the presence of benzoic acid . This process facilitates the electro-oxidation process and increases the product yield . Another method involves a metal-free intramolecular alkoxylation-initiated cascade cyclization of allyl ether-tethered ynamides .


Molecular Structure Analysis

The molecular structure of this compound consists of a isochroman moiety with a carboxylic acid group. The molecular weight is 192.168 Da .


Chemical Reactions Analysis

This compound can undergo electrochemical α-C(sp3)–H/O–H cross-coupling reactions with alcohols to form α-alkoxy isochroman derivatives . This reaction is facilitated by benzoic acid, which aids in the electro-oxidation process .


Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 178.19 . The InChI code for this compound is 1S/C10H10O3/c11-10(12)9-5-7-3-1-2-4-8(7)6-13-9/h1-4,9H,5-6H2,(H,11,12) .

Scientific Research Applications

1. Potential Anti-diabetic Agents

Isochroman-3-carboxylic acid derivatives have been explored for their potential as anti-diabetic agents. Novel derivatives were synthesized and evaluated for their ability to inhibit protein tyrosine phosphatase 1B (PTP1B), which is crucial in managing diabetes. A compound identified as 4n showed significant potency, inhibiting PTP1B with an IC50 value of 51.63±0.91 nM, indicating its potential as an anti-diabetic drug candidate (Lakshminarayana et al., 2009).

2. Role in Marine-derived Fungi

This compound derivatives have been identified in marine-derived strains of fungi like Penicillium steckii. These compounds, such as tanzawaic acid E and F, have been studied for their structural uniqueness and potential biological activities. This highlights the role of this compound derivatives in natural products and their potential in drug discovery (Malmstrøm et al., 2000).

3. Carboxylic Acid (Bio)Isosteres in Drug Design

In medicinal chemistry, this compound derivatives serve as carboxylic acid (bio)isosteres, playing a significant role in drug design. They are used to overcome drawbacks such as metabolic instability or toxicity associated with carboxylic acid groups in pharmacophores while retaining desired attributes (Ballatore et al., 2013).

4. Novel Synthesis Methods

Research has been conducted on developing novel synthesis methods for this compound derivatives. These methods focus on creating efficient, environmentally friendly synthetic routes, showcasing the chemical versatility and potential applications of these compounds in various domains (Chang et al., 2019).

5. Antibacterial and Anti-inflammatory Properties

Studies have revealed the antibacterial and anti-inflammatory properties of this compound derivatives. Some novel derivatives were synthesized and showed promising results against different bacterial strains and in reducing inflammation, highlighting their potential in therapeutic applications (Ashraf & Saeed, 2015).

6. Diverse Biological Activities

Isochroman derivatives, including those with the this compound structure, have been extensively studied for their diverse biological activities. These include applications in central nervous system treatments, antioxidative properties, antimicrobial, antihypertensive, antitumor, and anti-inflammatory agents, demonstrating the wide range of therapeutic applications (Zhao et al., 2020).

Safety and Hazards

Isochroman-3-carboxylic acid is classified as a combustible liquid . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Future Directions

The future directions for Isochroman-3-carboxylic acid research could involve further exploration of its synthesis methods and potential applications. For instance, the electrochemical α-C(sp3)–H/O–H cross-coupling reactions of isochromans and alcohols could be optimized for better yields . Additionally, the potential biological activities of this compound and its derivatives could be investigated .

properties

IUPAC Name

3,4-dihydro-1H-isochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(12)9-5-7-3-1-2-4-8(7)6-13-9/h1-4,9H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXPDVSKXQEYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261578-13-5
Record name 3,4-dihydro-1H-2-benzopyran-3-carboxylic acid
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